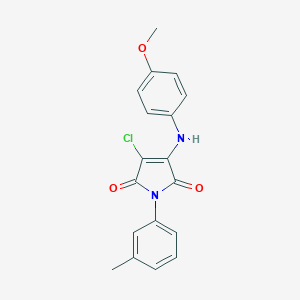![molecular formula C26H23N5O2 B380279 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-16-5](/img/structure/B380279.png)
7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. Its structure combines elements of triazolo, pyrimidine, and carboxamide functionalities, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The initial step often includes the formation of the triazolo ring system via a cyclization reaction. Subsequent steps involve the introduction of the benzyloxyphenyl and methyl substituents, followed by the formation of the carboxamide group. Reaction conditions typically include the use of organic solvents, catalysts such as palladium or platinum, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production may involve optimization of the synthetic route to improve scalability and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes of reactants. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving the benzyloxy group or the methyl group, forming corresponding alcohols or ketones.
Reduction: : Reduction reactions may target the nitro groups or other reducible moieties within the molecule, often using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: : The aromatic rings within the compound can participate in various electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or other metal hydrides.
Substitution: : Halogenation agents (e.g., bromine or chlorine) for electrophilic aromatic substitution; nucleophiles such as amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: : Formation of alcohols, ketones, or aldehydes.
Reduction: : Production of amines or hydrocarbons.
Substitution: : Derivatives with various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of other complex molecules, particularly in pharmaceutical research. Its unique structure allows for modifications that can lead to the development of new drugs.
Biology
In biological research, it can be used as a probe to study molecular interactions and pathways, particularly those involving triazolo and pyrimidine moieties.
Medicine
The potential pharmacological properties, such as anti-inflammatory or anticancer activities, make it a candidate for drug development. Its interactions with various biological targets are of significant interest.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action of 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide largely depends on its interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and altering their function, leading to downstream effects on various biochemical pathways. Detailed studies often utilize techniques such as molecular docking or crystallography to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
Compared to similar compounds, 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide possesses unique structural elements that can lead to different biological activities or chemical reactivities. Its specific substitution pattern and functional groups offer a distinctive set of properties, making it an intriguing molecule for further study and application in various fields.
Properties
IUPAC Name |
5-methyl-N-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-23(25(32)30-21-10-6-3-7-11-21)24(31-26(29-18)27-17-28-31)20-12-14-22(15-13-20)33-16-19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3,(H,30,32)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEACCJUFXKYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














